N-((4-Bromopyridin-2-yl)methyl)acetamide
Overview
Description
N-((4-Bromopyridin-2-yl)methyl)acetamide is an organic compound with the molecular formula C8H9BrN2O. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 4-position of the pyridine ring and an acetamide group attached to the 2-position makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-((4-Bromopyridin-2-yl)methyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 4-bromopyridine with acetamide in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, often using solvents like toluene or ethyl acetate. The use of iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents can promote the formation of the desired product through C–C bond cleavage .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-((4-Bromopyridin-2-yl)methyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include various substituted pyridines, pyridine derivatives, and heterocyclic compounds with potential biological activities .
Scientific Research Applications
N-((4-Bromopyridin-2-yl)methyl)acetamide is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-((4-Bromopyridin-2-yl)methyl)acetamide exerts its effects depends on its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Bromopyridin-2-yl)acetamide
- N-(6-Bromopyridin-2-yl)-N-methylacetamide
- 4-Bromo-2-(trifluoromethyl)pyridine
- 4-Bromo-2-methylpyridin-3-amine
Uniqueness
N-((4-Bromopyridin-2-yl)methyl)acetamide is unique due to its specific substitution pattern and the presence of both bromine and acetamide groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Properties
IUPAC Name |
N-[(4-bromopyridin-2-yl)methyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-6(12)11-5-8-4-7(9)2-3-10-8/h2-4H,5H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUGZNFKFSSVGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NC=CC(=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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